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Compound of Interest

Compound Name: 2-methoxy-5-nitrophenyl acetate

CAS No.: 53606-41-0

Cat. No.: B3053417

Get Quote

Executive Summary
2-Methoxy-5-nitrophenyl acetate (CAS: 53606-41-0), also known as 5-nitroguaiacol acetate,

is a specialized chromogenic ester used primarily as a substrate for characterizing esterase

and lipase activity. Its utility hinges on a precise solubility profile: it must be dissolved in organic

solvents to form stable stock solutions, yet remain soluble enough in aqueous buffers (upon

dilution) to interact with enzymes without precipitating.

This guide provides a definitive analysis of its solubility in key organic solvents, the mechanistic

basis for these interactions, and validated protocols for stock preparation and solubility

determination.

Physicochemical Identity
Understanding the molecule's structure is prerequisite to predicting its solvent behavior. The

compound features a hydrophobic phenyl ring substituted with a nitro group (electron-

withdrawing), a methoxy group (electron-donating), and an acetate ester (hydrolytically labile).
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Property Detail

IUPAC Name (2-Methoxy-5-nitrophenyl) acetate

CAS Number 53606-41-0

Molecular Formula C₉H₉NO₅

Molecular Weight 211.17 g/mol

Physical State Yellow crystalline solid

Melting Point ~99–101 °C

LogP (Predicted) ~1.3 – 1.6 (Moderate Lipophilicity)

Key Functional Groups
Nitro (-NO₂), Methoxy (-OCH₃), Ester (-

OCOCH₃)

Solubility Profile in Organic Solvents[5]
The solubility of 2-methoxy-5-nitrophenyl acetate is governed by dipole-dipole interactions

and the ability of solvents to accept hydrogen bonds (though the molecule itself is a poor H-

bond donor).

Solvent Compatibility Table
Data synthesized from structural analogs (e.g., p-nitrophenyl acetate) and experimental

application protocols.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3053417/docs?utm_src=pdf-body#technical-guide-solubility-stability-profile-of-2-methoxy-5-nitrophenyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3053417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Class
Specific
Solvent

Solubility
Rating

Estimated
Limit (25°C)

Application
Context

Aprotic Polar
DMSO (Dimethyl

sulfoxide)
Excellent

> 50 mM (~10

mg/mL)

Preferred for

stock solutions.

High boiling

point, miscible

with water.

Aprotic Polar

DMF

(Dimethylformam

ide)

Excellent > 50 mM

Alternative to

DMSO; potential

enzyme inhibition

risks.

Protic Polar
Ethanol

(Absolute)
Good

~100 mg/mL

(with heat)*

Common for

synthesis; risk of

transesterificatio

n if not dry.

Protic Polar Methanol Good ~50–80 mg/mL

Good for

chromatography;

high evaporation

rate.

Non-Polar
Dichloromethane

(DCM)
High > 100 mg/mL

Extraction and

synthesis; not

suitable for

biological

assays.

Aqueous Water / PBS Poor < 1 mM

Unstable. Rapid

hydrolysis.

Requires organic

co-solvent (e.g.,

5% DMSO).

*Note: Heating may be required to achieve saturation, but prolonged heat promotes

degradation.
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Mechanistic Insight
DMSO/DMF: The nitro group creates a strong dipole moment, making the molecule highly

soluble in polar aprotic solvents like DMSO. This is the industry standard for biological

assays because DMSO prevents the "crashing out" of the compound upon dilution into

aqueous buffers.

Alcohols (EtOH/MeOH): While soluble, these solvents pose a stability risk. Traces of water or

base in alcohols can catalyze transesterification or hydrolysis, degrading the acetate ester

into 2-methoxy-5-nitrophenol (the yellow hydrolysis product) before the assay begins.

Stability & Hydrolysis Risks
The acetate ester bond is the "Achilles' heel" of this molecule. It is designed to be cleaved by

enzymes, but it is also susceptible to spontaneous chemical hydrolysis.

The "Yellowing" Indicator: The hydrolysis product, 2-methoxy-5-nitrophenol (5-nitroguaiacol),

is yellow in alkaline solution (absorbance max ~405 nm). If your stock solution turns yellow,

significant degradation has occurred.

Water Sensitivity: Even atmospheric moisture absorbed by hygroscopic solvents (like

DMSO) can trigger hydrolysis over weeks.

Visualization: Degradation Pathway

Fig 1. Spontaneous Hydrolysis Pathway yielding the chromogenic product.
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Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
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Objective: Create a 50 mM stock solution for long-term storage.

Solvent Selection: Use Anhydrous DMSO (Grade ≥ 99.9%, water < 50 ppm). Avoid ethanol

for long-term storage to prevent transesterification.

Weighing: Accurately weigh 10.6 mg of 2-methoxy-5-nitrophenyl acetate into a sterile,

amber microcentrifuge tube (protect from light).

Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex vigorously for 30–60 seconds until no

crystals remain.

Troubleshooting: If crystals persist, sonicate for 2 minutes at room temperature. Do not

heat above 37°C.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C

with desiccant.

Validation: Before use, dilute 1:100 into pH 7.4 buffer. The solution should be clear. If it turns

bright yellow immediately, the stock has degraded.

Protocol B: Determination of Saturation Solubility (Self-
Validating)
Objective: Determine the exact solubility limit in a specific solvent (e.g., Toluene) for synthesis

optimization.

Excess Addition: Add solid compound to 2 mL of the target solvent until a visible solid

precipitate remains (supersaturation).

Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (nylon filters may bind

the compound).

Quantification (UV-Vis):

Dilute the filtrate 1:1000 in Methanol.
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Measure Absorbance at ~300–320 nm (Ester peak) and ~405 nm (Phenol peak).

Self-Check: If the 405 nm peak is significant, hydrolysis occurred during the experiment

(invalidating the result for "intact" ester solubility).

Visualization: Solubility Workflow
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Fig 2. Self-Validating Solubility Determination Workflow
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Applications in Drug Development
The primary value of 2-methoxy-5-nitrophenyl acetate lies in its role as a surrogate substrate.

Esterase Assays: Used to screen for carboxylesterase activity in liver microsomes. The

release of 2-methoxy-5-nitrophenol is monitored at 405 nm (alkaline pH) or 347 nm

(isosbestic point, pH independent).

Prodrug Modeling: The compound mimics the physicochemical properties of phenyl ester

prodrugs. Its solubility data in Octanol/Water (LogP) helps predict passive diffusion rates

across membranes.

Solvent Effects on Kinetics: When performing assays, keep the final organic solvent

concentration (DMSO) below 2% (v/v). Higher concentrations can inhibit enzyme activity or

cause the substrate to precipitate, leading to false negatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Solubility & Stability Profile of 2-
Methoxy-5-Nitrophenyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:
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profile-of-2-methoxy-5-nitrophenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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